molecular formula C11H15NO4S B13885644 Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate

Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate

Cat. No.: B13885644
M. Wt: 257.31 g/mol
InChI Key: YWFYZJBYKBCITL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a pyridine ring substituted with an ethylsulfonyl group and an ethyl acetate moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate typically involves the esterification of 5-ethylsulfonylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 5-ethylsulfonylpyridine-2-carboxylic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: 5-ethylsulfonylpyridine-2-carboxylic acid and ethanol.

    Reduction: 5-ethylsulfonylpyridine-2-ylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl 2-(5-ethylsulfonylpyridin-2-yl)acetate: A similar ester with a methyl group instead of an ethyl group.

    5-ethylsulfonylpyridine-2-carboxylic acid: The carboxylic acid precursor to the ester.

Uniqueness

This compound is unique due to the presence of both the ethylsulfonyl and ethyl acetate groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)7-9-5-6-10(8-12-9)17(14,15)4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

YWFYZJBYKBCITL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)S(=O)(=O)CC

Origin of Product

United States

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